Ethyl 2-bromobenzo[d]thiazole-5-carboxylate
Overview
Description
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 g/mol . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities . This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromobenzo[d]thiazole-5-carboxylate typically involves the bromination of benzo[d]thiazole derivatives. One common method includes dissolving benzo[d]thiazole in an alcohol solvent, followed by the addition of a brominating reagent to introduce the bromine atom onto the benzene ring . The reaction is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the bromination reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring .
Scientific Research Applications
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-bromobenzo[d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate is unique due to its specific bromination pattern and the presence of the ethyl ester group. This structural uniqueness allows it to exhibit distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-bromo-1,3-benzothiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUBOAAVUNRWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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